5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl group, and dichlorobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.
Formation of the Dichlorobenzylidene Moiety: The dichlorobenzylidene moiety is formed through a condensation reaction between 2,3-dichlorobenzaldehyde and the amino group of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can occur at the dichlorobenzylidene moiety, converting it to the corresponding benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the dichlorobenzylidene moiety.
4-((2,3-Dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the chlorophenyl group.
Uniqueness
5-(3-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the chlorophenyl and dichlorobenzylidene moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
478254-75-0 |
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Molecular Formula |
C15H9Cl3N4S |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2,3-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-11-5-1-3-9(7-11)14-20-21-15(23)22(14)19-8-10-4-2-6-12(17)13(10)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
WZBJEXHYFRUCMI-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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